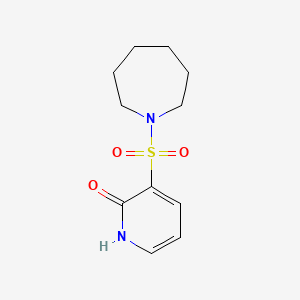
1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its structure includes a cyclobutyl group, a piperidine ring with a hydroxyl and trifluoromethyl substituent, and a methanone group. This combination of functional groups makes it an interesting subject for studies in drug development, material science, and more.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and compounds with trifluoromethyl groups. Examples include:
Piperidine: A six-membered ring with one nitrogen atom, commonly used in drug synthesis.
Trifluoromethylpiperidine: A piperidine ring with a trifluoromethyl substituent, similar to the compound .
Uniqueness
What sets 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol apart is its combination of a cyclobutyl group, a hydroxyl group, and a trifluoromethyl group within a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
cyclobutyl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)4-6-15(7-5-10)9(16)8-2-1-3-8/h8,17H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRRZCFAUQCCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2708550.png)
![1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2708554.png)

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

![5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole](/img/structure/B2708560.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2708561.png)


![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)


